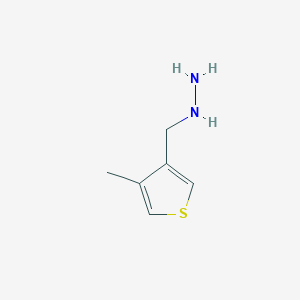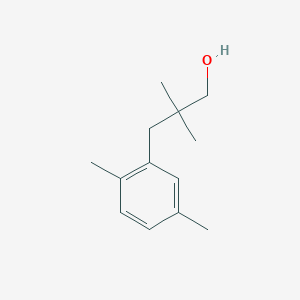aminehydrochloride](/img/structure/B15322293.png)
[1-(1-Benzofuran-5-yl)-3-fluoropropan-2-yl](methyl)aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride: is a chemical compound that features a benzofuran ring, a fluoropropyl group, and an amine group. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of appropriate precursors under specific conditions, such as using a free radical cyclization cascade
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. Techniques such as proton quantum tunneling can be employed to minimize side reactions and improve the efficiency of the synthesis . The final product is often purified using crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring or the fluoropropyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions . The fluoropropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its biological effects.
Comparación Con Compuestos Similares
- 2-Methyl-1-benzofuran-5-amine hydrochloride
- 5-Amino-1-benzofuran-2-carboxylic acid hydrochloride
- (2-Methyl-2,3-dihydro-1-benzofuran-5-yl)amine hydrobromide
Comparison: Compared to these similar compounds, 1-(1-benzofuran-5-yl)-3-fluoropropan-2-yl(methyl)amine hydrochloride is unique due to the presence of the fluoropropyl group and the specific positioning of the amine group
Propiedades
Fórmula molecular |
C12H15ClFNO |
|---|---|
Peso molecular |
243.70 g/mol |
Nombre IUPAC |
1-(1-benzofuran-5-yl)-3-fluoro-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14FNO.ClH/c1-14-11(8-13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H |
Clave InChI |
YEUZSYWPQZDIBN-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=CC2=C(C=C1)OC=C2)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



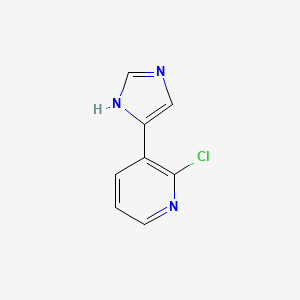
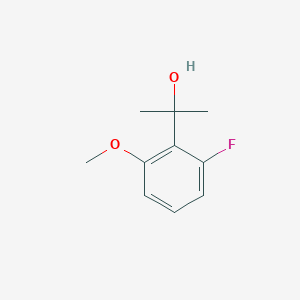

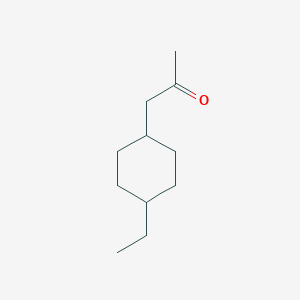


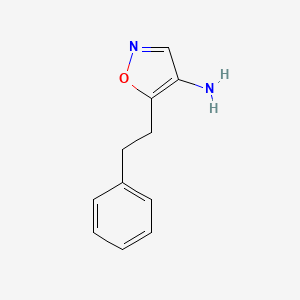

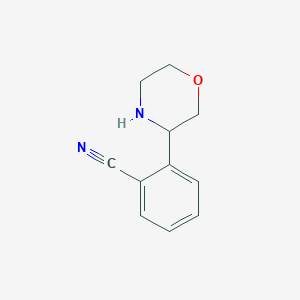
![(2S)-1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]propan-2-amine](/img/structure/B15322298.png)
